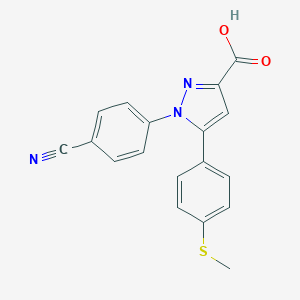

1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

The synthesis of 1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the cyanophenyl group: This step involves the reaction of the pyrazole intermediate with a cyanobenzene derivative under suitable conditions.

Addition of the methylthiophenyl group: This can be done by reacting the intermediate with a methylthiobenzene derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to facilitate the desired transformations.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

The applications of this compound span several domains, including medicinal chemistry, agrochemicals, and materials science. Below are detailed insights into its various applications:

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Specifically, 1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid has been evaluated for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in several cancer cell lines through mechanisms involving the modulation of apoptotic pathways .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases. Studies have shown that it can significantly reduce inflammation markers in animal models, indicating its therapeutic potential .

Antimicrobial Activity

The compound has been assessed for antimicrobial properties against various pathogens. Its structure allows it to interact with bacterial membranes, leading to cell lysis and death. Preliminary results show effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Pesticide Development

The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its efficacy in inhibiting specific enzymes in pests has been documented, suggesting that it could serve as a basis for developing new agrochemicals with lower environmental impact .

Organic Electronics

In material science, this compound is being investigated for its application in organic electronic devices. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that modifications to the pyrazole ring can enhance charge transport properties, leading to improved device performance .

Summary of Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | In vitro assays on cancer cell lines | Induced apoptosis; effective against multiple cancer types |

| Anti-inflammatory Research | Animal models | Significant reduction in inflammation markers |

| Antimicrobial Assessment | Bacterial cultures | Effective against Gram-positive and Gram-negative bacteria |

| Agrochemical Exploration | Pest inhibition studies | Potential as a new pesticide with lower environmental impact |

| Material Science Investigation | Organic electronics applications | Enhanced charge transport properties for OLEDs |

Wirkmechanismus

The mechanism of action of 1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied.

Vergleich Mit ähnlichen Verbindungen

1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

1-(4-Nitrophenyl)-3-methyl-5-pyrazolone: Studied for its potential antimicrobial activity.

1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone: Investigated for its analgesic effects.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid, identified by its CAS number 151507-00-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a cyano group and a methylthio substituent, which may influence its pharmacological properties.

- Molecular Formula : C18H13N3O2S

- Molecular Weight : 335.38 g/mol

- Boiling Point : Estimated at 601.2 ± 55.0 °C .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The following sections delve into specific activities and findings related to this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Inhibition of cell proliferation |

| NCI-H460 | 42.30 | Cell cycle arrest |

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle modulation .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

Preliminary studies indicate that pyrazole compounds possess antimicrobial properties. The presence of the cyano and methylthio groups may enhance their efficacy against bacterial strains, although specific data on this compound's antimicrobial activity is still limited .

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study evaluated the compound's effectiveness against breast cancer cells (MCF7) and found significant cytotoxicity with an IC50 value of 3.79 µM, indicating strong anticancer potential .

- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound could induce apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .

- Comparative Analysis : A comparative study with other pyrazole derivatives showed that this compound exhibited superior activity against certain cancer cell lines, suggesting it could be a lead candidate for further development .

Eigenschaften

IUPAC Name |

1-(4-cyanophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-24-15-8-4-13(5-9-15)17-10-16(18(22)23)20-21(17)14-6-2-12(11-19)3-7-14/h2-10H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUVSAXWIJQXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628856 | |

| Record name | 1-(4-Cyanophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151507-00-5 | |

| Record name | 1-(4-Cyanophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.